2-azido-N-(2-methylphenyl)acetamide
Overview
Description
The compound 2-azido-N-(2-methylphenyl)acetamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical nature and potential reactivity of azido acetamides. For instance, the synthesis of acetamido azasugars as discussed in the second paper involves the use of an azido acetamide as an intermediate, suggesting that this compound could potentially be used in similar synthetic pathways .
Synthesis Analysis
The synthesis of related compounds involves several steps, including the use of ozonolysis and lipase-catalyzed resolution to produce an azido acetamide intermediate . This process indicates that the synthesis of this compound could also involve the use of similar techniques, with the potential for enzymatic resolution steps to ensure enantiomeric purity.
Molecular Structure Analysis
While the exact molecular structure of this compound is not discussed, the structure of azido acetamides generally includes an azido group (N3) attached to an acetamide moiety. The presence of the azido group is significant as it can participate in various chemical reactions due to its high reactivity .
Chemical Reactions Analysis
The azido group in azido acetamides is known for its participation in click chemistry reactions, such as the Huisgen cycloaddition, which can be used to create a variety of heterocyclic compounds. The papers do not specifically discuss the reactions of this compound, but the synthesis of acetamido azasugars suggests that the azido group can be transformed into other functional groups, such as amines, through reduction or other chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the provided papers. However, azido acetamides are generally characterized by their reactivity due to the azido group. The chemical properties of these compounds are influenced by the presence of the azido group, which can affect their stability, solubility, and reactivity in various chemical environments .
Scientific Research Applications
Herbicide Metabolism and Environmental Impact
Research on chloroacetamide herbicides, including compounds structurally related to 2-azido-N-(2-methylphenyl)acetamide, shows their metabolism in human and rat liver microsomes. These herbicides, including acetochlor and metolachlor, undergo complex metabolic pathways, potentially leading to carcinogenic compounds (Coleman et al., 2000). Environmental studies on acetochlor (similar in structure to this compound) demonstrate its presence and distribution in hydrologic systems in the midwestern United States, highlighting the environmental impacts of such herbicides (Kolpin et al., 1996).
Enzyme Inhibition in Medicinal Chemistry
This compound derivatives are explored for their potential in inhibiting enzymes like β-N-acetylglucosaminase. These compounds are of interest in the development of inhibitors for N-acetylglucosaminyltransferase, which is significant in medicinal chemistry (Takaoka et al., 1993).
Agricultural Chemistry
The metabolism of acetochlor, a compound related to this compound, in different plant species, reveals how it is converted into thioether conjugates, indicating a potential mechanism of phytotoxicity. This information is crucial for understanding the selectivity and safety of such herbicides in agricultural practices (Breaux, 1987).
Future Directions
Azides, including “2-azido-N-(2-methylphenyl)acetamide”, are attracting increasing attention in the field of organic synthesis as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, triazoles, etc . This suggests potential future directions in the research and application of this compound.
properties
IUPAC Name |
2-azido-N-(2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7-4-2-3-5-8(7)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCMTJUHMSZPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557305 | |
Record name | 2-Azido-N-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116433-48-8 | |
Record name | 2-Azido-N-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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